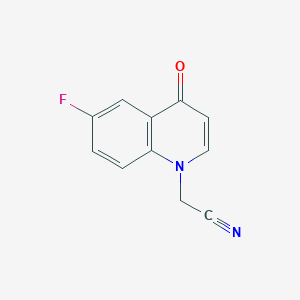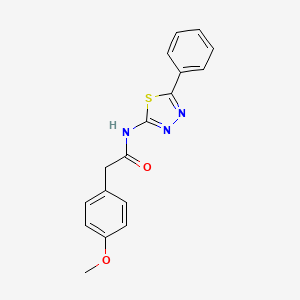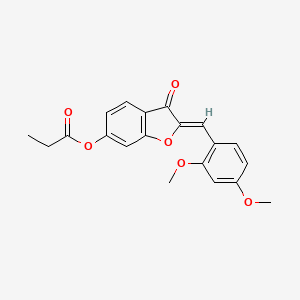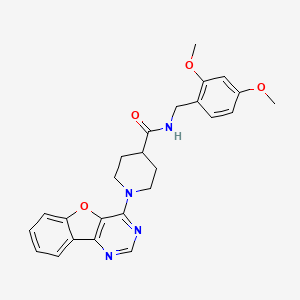
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is common in many pharmaceuticals . The trifluoromethyl group is also often found in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group and the introduction of the trifluoromethyl group. Trifluoromethylation is often achieved through radical trifluoromethylation .Wissenschaftliche Forschungsanwendungen
Antiviral Agents
This compound has been studied for its potential as an antiviral agent. The design and synthesis of related benzamide derivatives have shown promise in molecular modeling and in vitro antiviral screening. These compounds fulfill the pharmacophoric features of deubiquitinase (DUB) inhibitors, which play a crucial role in the life cycle of various viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . The inhibition of DUB enzymes is a novel approach to developing effective antiviral agents.
Antibacterial Activity
Benzamide derivatives, including those with a trifluoromethyl group, have been synthesized and evaluated for their antibacterial activity. These compounds have shown effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria and in preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . They have also demonstrated the ability to eradicate preformed biofilms, offering a potential new avenue for treating bacterial infections resistant to conventional antibiotics.
Wirkmechanismus
Target of Action
It is suggested that the compound has a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Mode of Action
It is known to have antimicrobial properties, being effective growth inhibitors of antibiotic-resistant Gram-positive bacteria . The compound also prevents the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Biochemical Pathways
The compound’s interaction with its targets leads to a broad range of inhibitory effects on bacterial cell function
Result of Action
The compound has been found to be effective in eradicating preformed biofilms and is more effective than the control antibiotic vancomycin . It shows low toxicity to cultured human embryonic kidney cells with a selectivity factor of >20 . The most promising compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-23(2)15-8-6-12(7-9-15)16(24)11-22-17(25)13-4-3-5-14(10-13)18(19,20)21/h3-10,16,24H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZRMQIHDWOUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B2860776.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)
![N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2860783.png)


![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860787.png)

![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860789.png)
![(Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid](/img/structure/B2860790.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxybenzamide hydrochloride](/img/structure/B2860793.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate](/img/structure/B2860794.png)